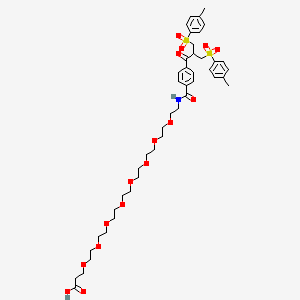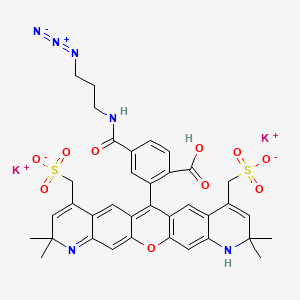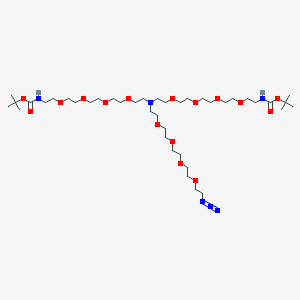
N-(Azido-PEG4)-N-bis(BocNH-PEG4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azido-PEG4)-N-bis(BocNH-PEG4) is a polyethylene glycol (PEG)-based compound that features an azido group and two tert-butoxycarbonyl (Boc) protected amine groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves multiple steps. Initially, the PEG4 chain is functionalized with azido and Boc-protected amine groups. The azido group is introduced via nucleophilic substitution reactions, typically using sodium azide. The Boc-protected amine groups are introduced through carbamate formation reactions using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods
Industrial production of N-(Azido-PEG4)-N-bis(BocNH-PEG4) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Azido-PEG4)-N-bis(BocNH-PEG4) undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group reacts with alkynes in the presence of copper(I) catalysts to form triazoles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Click Chemistry: Copper(I) iodide (CuI) and sodium ascorbate are commonly used as catalysts and reducing agents, respectively.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove Boc groups.
Major Products
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free amine derivative.
Applications De Recherche Scientifique
N-(Azido-PEG4)-N-bis(BocNH-PEG4) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the production of bioconjugates and functionalized materials.
Mécanisme D'action
The mechanism of action of N-(Azido-PEG4)-N-bis(BocNH-PEG4) involves its role as a linker molecule. The azido group participates in click chemistry reactions to form stable triazole linkages, while the Boc-protected amine groups can be deprotected to yield reactive amines. These functional groups enable the compound to facilitate the conjugation of various biomolecules and drugs, thereby enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-NHS Ester: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group.
Bis-Mal-Lysine-PEG4-Acid: A non-cleavable linker containing maleimide and carboxylic acid groups.
Uniqueness
N-(Azido-PEG4)-N-bis(BocNH-PEG4) is unique due to its combination of azido and Boc-protected amine groups, which provide versatility in bio-conjugation and click chemistry applications. This dual functionality allows for the selective modification of biomolecules and the creation of complex molecular architectures .
Propriétés
Formule moléculaire |
C40H80N6O16 |
|---|---|
Poids moléculaire |
901.1 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H80N6O16/c1-39(2,3)61-37(47)42-7-13-49-19-25-55-31-34-58-28-22-52-16-10-46(12-18-54-24-30-60-36-33-57-27-21-51-15-9-44-45-41)11-17-53-23-29-59-35-32-56-26-20-50-14-8-43-38(48)62-40(4,5)6/h7-36H2,1-6H3,(H,42,47)(H,43,48) |
Clé InChI |
KYGIDDMBGJPIFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


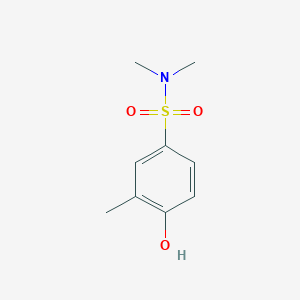
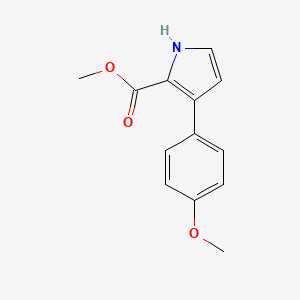
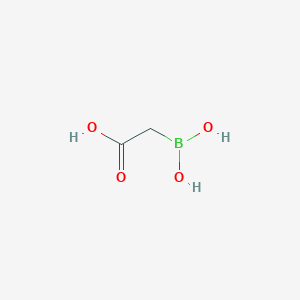
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
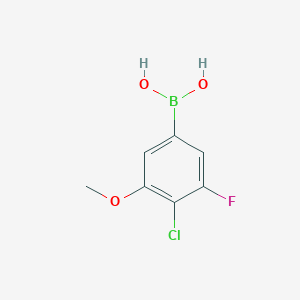
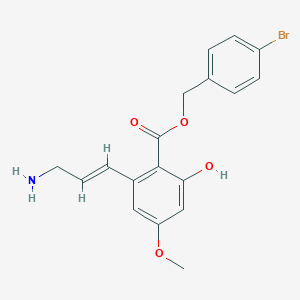

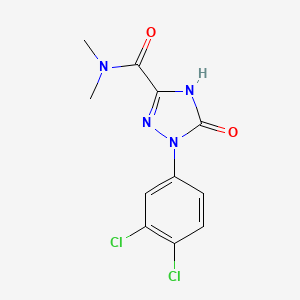
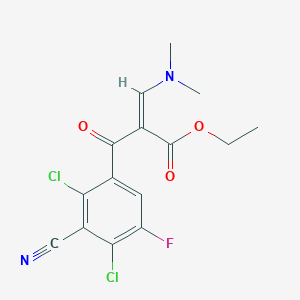


![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
